molecular formula C21H21ClN2O4S B2973385 (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 1286704-17-3

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B2973385
CAS No.: 1286704-17-3
M. Wt: 432.92
InChI Key: NUTQXMSRZDNALR-UHFFFAOYSA-N
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Description

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone is an organic compound with intriguing properties, significant in various scientific research applications. This complex molecule features several functional groups, which contribute to its unique chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, we start with the synthesis of 4-chlorobenzo[d]thiazole and piperidin-1-yl(2,3-dimethoxyphenyl)methanone as intermediates. The synthesis involves:

  • Reacting 4-chlorobenzo[d]thiazole with a chlorinating agent to introduce the chlorine atom.

  • The resulting intermediate is then reacted with piperidine to form the piperidinyl derivative.

  • Finally, the condensation of this intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions results in (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including:

  • Use of efficient catalysts to reduce reaction time.

  • Recycling solvents and reagents to minimize waste.

  • Scaling up the reaction while maintaining product purity through continuous-flow systems.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to form respective sulfoxide or sulfone derivatives.

  • Reduction: Reduction of the aromatic ring or the carbonyl group may yield different products.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or thiazole ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide in the presence of an acid catalyst.

  • Reduction: Lithium aluminum hydride or sodium borohydride in an alcohol solvent.

  • Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: Sulfoxide and sulfone derivatives.

  • Reduction: Reduced aromatic or carbonyl-containing compounds.

  • Substitution: New derivatives with altered functional groups.

Scientific Research Applications

This compound is valuable in various scientific fields:

  • Chemistry: Studying its reactivity and synthesis pathways.

  • Biology: Investigating its potential as a bioactive molecule with antimicrobial or anticancer properties.

  • Medicine: Evaluating its role as a lead compound for drug development.

  • Industry: Assessing its use in the synthesis of advanced materials or pharmaceuticals.

Comparison with Similar Compounds

  • 4-Chlorobenzo[d]thiazole derivatives: Share the thiazole structure but differ in their piperidine and methanone substituents.

  • Piperidin-1-yl methanone derivatives: Similar in the piperidine ring but vary in their aromatic substitutions.

  • 2,3-Dimethoxyphenyl compounds: These contain the dimethoxybenzene ring but lack the thiazole and piperidine parts.

The compound's specific arrangement of thiazole, piperidine, and dimethoxyphenyl groups gives it distinct reactivity and biological properties, setting it apart from its peers.

Properties

IUPAC Name

[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-26-16-7-3-5-14(19(16)27-2)20(25)24-11-9-13(10-12-24)28-21-23-18-15(22)6-4-8-17(18)29-21/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTQXMSRZDNALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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